molecular formula C17H17N9O4 B11536039 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11536039
M. Wt: 411.4 g/mol
InChI Key: KACHFUXJKRTSJG-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex heterocyclic compound. It features multiple functional groups, including an oxadiazole, a triazole, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Triazole Formation: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole and triazole intermediates with a nitrophenyl derivative and a cyclohexylidene group under specific conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitroso or nitro derivatives, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.

    1,2,3-Triazole Derivatives: Compounds with the triazole ring are known for their stability and biological activity.

    Nitrophenyl Derivatives: These compounds often have significant biological activity due to the presence of the nitro group.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-cyclohexylidene-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C17H17N9O4

Molecular Weight

411.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(cyclohexylideneamino)-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H17N9O4/c18-15-16(23-30-22-15)25-14(10-5-4-8-12(9-10)26(28)29)13(20-24-25)17(27)21-19-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H2,18,22)(H,21,27)

InChI Key

KACHFUXJKRTSJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-])CC1

Origin of Product

United States

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